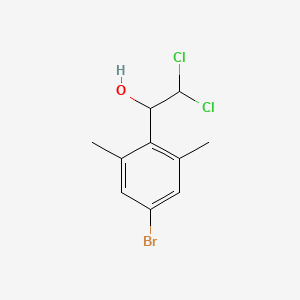
1-(4-Bromo-2,6-dimethylphenyl)-2,2-dichloroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2,6-dimethylphenyl)-2,2-dichloroethanol is an organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-dimethylphenyl)-2,2-dichloroethanol typically involves the reaction of 4-bromo-2,6-dimethylphenyl with dichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-2,6-dimethylphenyl)-2,2-dichloroethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2,6-dimethylphenyl)-2,2-dichloroethanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2,6-dimethylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2,6-dimethylphenyl acetate
- 4-Bromo-2,6-dimethylphenol
- 4-Bromo-2,6-dimethylaniline
Uniqueness
1-(4-Bromo-2,6-dimethylphenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties
Propiedades
Fórmula molecular |
C10H11BrCl2O |
|---|---|
Peso molecular |
298.00 g/mol |
Nombre IUPAC |
1-(4-bromo-2,6-dimethylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C10H11BrCl2O/c1-5-3-7(11)4-6(2)8(5)9(14)10(12)13/h3-4,9-10,14H,1-2H3 |
Clave InChI |
MYWFVBOEARMORJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(C(Cl)Cl)O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




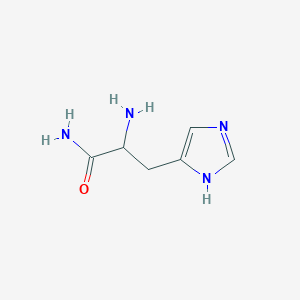
![2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776585.png)
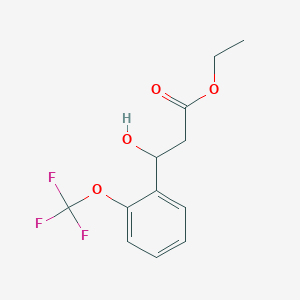
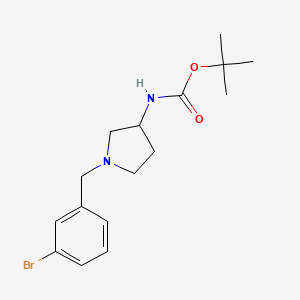
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)
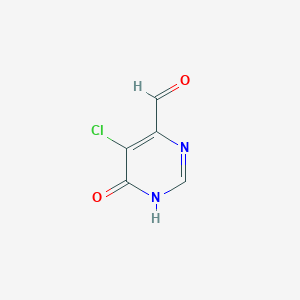
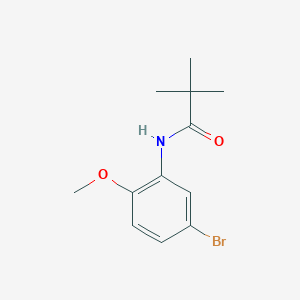
![4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
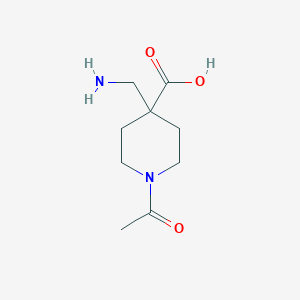
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)

